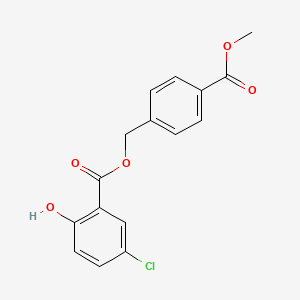
4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate, also known as MCBHB, is a chemical compound that belongs to the class of benzyl esters. It is widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is not fully understood, but it is believed to involve the interaction of the benzyl ester group with the target molecule. This interaction leads to the formation of a stable complex that alters the activity of the target molecule. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been shown to have several biochemical and physiological effects, including its ability to inhibit the activity of enzymes such as acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in various physiological processes such as muscle contraction, memory, and learning. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in lab experiments include its ease of synthesis, high purity, and stability. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is also relatively inexpensive compared to other fluorescent probes and organic compounds. However, there are some limitations to using 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in scientific research. One area of interest is the development of new drugs based on the structure of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate. Another area of interest is the use of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate as a fluorescent probe for the detection of other metal ions and biomolecules. Additionally, the use of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate in the development of new materials such as polymers and nanoparticles is an area of active research. Finally, the study of the biochemical and physiological effects of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate on various cell types and organisms is an important area of future research.
Métodos De Síntesis
The synthesis of 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate involves the reaction of 4-hydroxybenzyl alcohol and 5-chloro-2-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) under controlled conditions of temperature and pressure. The product is then purified by column chromatography or recrystallization to obtain pure 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate.
Aplicaciones Científicas De Investigación
4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has several scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as zinc and copper. It has also been used as a building block for the synthesis of various organic compounds such as heterocycles and peptides. 4-(methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO5/c1-21-15(19)11-4-2-10(3-5-11)9-22-16(20)13-8-12(17)6-7-14(13)18/h2-8,18H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZNEVBVUSUDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

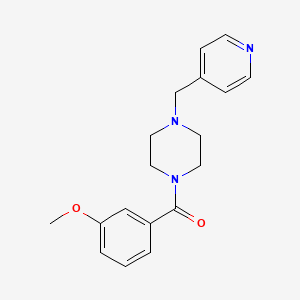

![N-[5-(butyrylamino)-2-chlorophenyl]-3-methylbenzamide](/img/structure/B5853978.png)
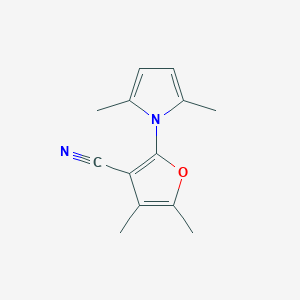
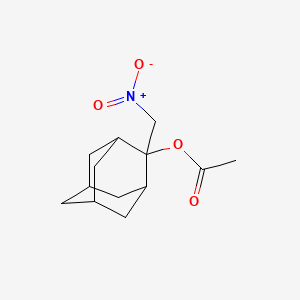

![N-{[(4-isopropylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5854009.png)
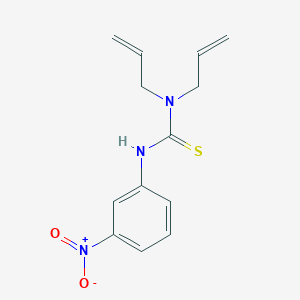

![N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5854029.png)
![N-(2-methylbenzyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5854033.png)

![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}propanamide](/img/structure/B5854058.png)
